molecular formula C14H12F2N2O2S B14083447 N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14083447
M. Wt: 310.32 g/mol
InChI Key: SNXMSULXSGUYMW-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of difluorophenyl and methylbenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2,4-difluoroaniline and 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can result in different pharmacological profiles and applications compared to its analogs .

Properties

Molecular Formula

C14H12F2N2O2S

Molecular Weight

310.32 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12F2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3

InChI Key

SNXMSULXSGUYMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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